4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 79662-82-1
VCID: VC2569582
InChI: InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)
SMILES: C1CCC2(C1)C(=NC(=O)N2)N
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

CAS No.: 79662-82-1

Cat. No.: VC2569582

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one - 79662-82-1

Specification

CAS No. 79662-82-1
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one
Standard InChI InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)
Standard InChI Key DIUVPYHADIHUPG-UHFFFAOYSA-N
SMILES C1CCC2(C1)C(=NC(=O)N2)N
Canonical SMILES C1CCC2(C1)C(=NC(=O)N2)N

Introduction

Chemical Structure and Properties

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is a heterocyclic compound characterized by a spirocyclic structure that contains a cyclopentane ring fused with a 2-aminoimidazolone moiety. The molecular formula of this compound is C7H11N3O with a molecular weight of 153.18 g/mol. The compound features a unique spiral arrangement where the two ring systems share a single carbon atom, creating its distinctive three-dimensional configuration.

The chemical structure includes an amino group attached to the imidazolone ring, which contributes significantly to its reactivity and biological properties. This amino functional group serves as a potential site for further modification, allowing chemists to create various derivatives with enhanced or targeted biological activities.

Below is a table summarizing the key physical and chemical properties of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one:

PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
CAS Number79662-82-1
IUPAC Name4-amino-1,3-diazaspiro[4.4]non-3-en-2-one
InChI KeyDIUVPYHADIHUPG-UHFFFAOYSA-N
Canonical SMILESC1CCC2(C1)C(=NC(=O)N2)N

The compound's chemical identity is well-established through various spectroscopic and analytical techniques. Its structure contributes to its stability under normal laboratory conditions while also allowing for specific reactivity patterns that make it valuable in organic synthesis.

Synthesis Methods

The synthesis of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one involves several strategic approaches, each with specific advantages depending on the desired application and scale of production. One documented synthetic pathway involves the conversion of related spiro compounds through carefully controlled reactions.

Thiohydantoin-Based Approach

A notable synthetic route begins with 2-thioxo-1,3-diazaspiro[4.4]nonan-4-one, which can be converted to 1,3-diaza-2-(methylthio)spiro[4.4]non-1-en-4-one through S-methylation using methyl iodide . This intermediate can then undergo further transformations to yield the desired 4-amino derivative.

The preparation involves several key steps:

  • Formation of a thiohydantoin spirocyclic precursor

  • S-methylation to create a reactive pseudothiourea intermediate

  • Conversion to the corresponding guanidine structure

  • Further modification to introduce the amino functionality at the 4-position

From Cyclopentanone Derivatives

Chemical Reactivity

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one demonstrates diverse chemical reactivity, making it valuable for further derivatization and application in various chemical processes. Understanding these reaction pathways is essential for researchers looking to utilize this compound in synthetic schemes or medicinal chemistry projects.

Oxidation Reactions

The compound undergoes oxidation reactions with common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the amino group or the heterocyclic ring system, leading to the formation of corresponding oxo derivatives. The oxidation products can exhibit altered biological activities, sometimes with enhanced properties for specific applications.

Reduction Processes

Reduction reactions of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. A documented example shows that controlled reduction of related compounds in the presence of sodium borohydride in methanol at 0°C can lead to selective transformation of the carbonyl group . These reductions produce amine derivatives with different conformational properties and hydrogen-bonding capabilities.

Substitution Reactions

Biological Activities

The biological profile of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one has attracted significant scientific interest due to its diverse potential therapeutic applications. Research findings demonstrate multiple biological activities that make this compound relevant to pharmaceutical development.

Antimicrobial Properties

Studies indicate that 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests broad-spectrum antimicrobial properties. Experimental data from inhibition zone studies show zones ranging from 12 mm to 25 mm depending on concentration, indicating potent antibacterial effects comparable to some standard antibiotics.

The mechanism of antimicrobial action likely involves the compound's ability to interfere with bacterial cellular processes, potentially disrupting membrane integrity or inhibiting essential enzymes. This property makes the compound a candidate for development into novel antimicrobial agents, especially important in the context of increasing antibiotic resistance.

Anticancer Activity

Research has identified potential anticancer properties for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one. Studies examining its effects on cancer cell lines, including HeLa and MCF-7, have demonstrated significant antiproliferative activity. IC50 values observed in some experiments indicated greater efficacy than certain standard chemotherapeutics at specific concentrations.

The compound appears to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This dual mechanism of action is particularly valuable in cancer therapy, as it addresses both the elimination of existing cancer cells and the prevention of further proliferation. The selectivity of the compound toward cancer cells while showing reduced toxicity to normal cells presents a promising therapeutic window for potential drug development.

Anticonvulsant Effects

Compounds structurally related to 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one have demonstrated anticonvulsant activity in preclinical models. Evaluations using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests have shown that specific derivatives can provide significant protection against induced seizures.

In vivo testing on rodent models has yielded promising results, with some compounds showing ED50 values lower than established anticonvulsants such as phenobarbital. These findings suggest potential applications in epilepsy treatment, particularly for developing new anticonvulsant medications with improved efficacy and reduced side effects.

Mechanism of Action

The biological activities of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one stem from its specific interactions with molecular targets within biological systems. Understanding these mechanisms provides valuable insights for drug development and optimization.

Molecular Interactions

The compound interacts with specific enzymes and receptors, modulating their activity through binding interactions. Its unique spirocyclic structure allows it to fit into binding pockets of target proteins, creating stable complexes that can alter normal protein function. The amino group likely participates in hydrogen bonding with polar amino acid residues in target proteins, while the heterocyclic ring system may engage in hydrophobic interactions or π-stacking with aromatic residues.

Signaling Pathway Modulation

Research suggests that 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one and its derivatives can affect various cellular signaling pathways associated with cell proliferation and survival. By interacting with key components of these pathways, the compound can disrupt abnormal signaling in cancer cells or microorganisms, leading to the observed antimicrobial and anticancer effects.

The compound's ability to modulate multiple signaling pathways simultaneously may contribute to its diverse biological activities. This multi-target approach is increasingly recognized as advantageous in drug development, potentially reducing the likelihood of resistance development and increasing therapeutic efficacy.

Research Applications

The versatile nature of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one has led to its application across several scientific disciplines, highlighting its importance beyond its direct biological activities.

Medicinal Chemistry

In medicinal chemistry, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one serves as a valuable scaffold for developing new therapeutic agents. The compound's core structure can be modified to enhance specific properties such as target selectivity, bioavailability, or metabolic stability. Its use as a building block in the synthesis of more complex spirocyclic compounds has facilitated the creation of diverse compound libraries for high-throughput screening in drug discovery programs.

The spirocyclic framework provides conformational rigidity, which can enhance binding affinity and selectivity for specific biological targets. This characteristic makes derivatives of this compound particularly interesting for developing drugs that require precise spatial arrangement of functional groups for optimal interaction with receptors or enzymes.

Material Science

Beyond its biological applications, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one has found applications in material science research. The compound's structural features make it useful in developing novel materials with unique properties, including polymers and catalysts with specific functionalities.

The nitrogen-containing heterocyclic structure can participate in coordination with metals, creating complexes with catalytic properties. Additionally, incorporation of this compound into polymer networks can introduce functional groups that alter material properties such as thermal stability, solubility, or surface interactions.

Comparison with Similar Compounds

Understanding how 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one compares to structurally related compounds provides valuable context for its properties and applications.

Structure-Activity Relationships

When compared to similar spirocyclic compounds like 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one and 2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one, the amino-substituted variant demonstrates distinct chemical and biological properties. The presence of the amino group at the 4-position significantly influences reactivity, solubility, and biological interactions.

Structural modifications of the basic framework, such as changes in ring size or substitution patterns, can dramatically alter biological activity profiles. For instance, compounds with larger substituents may exhibit enhanced lipophilicity and membrane permeability, while polar groups can improve water solubility and binding to specific targets.

Pharmacological Differences

The pharmacological profiles of these structurally related compounds reveal important differences in potency, selectivity, and mechanism of action. Studies comparing their activities against various biological targets show that small structural changes can lead to significant differences in biological responses.

For example, derivatives with different substituents at key positions show varying degrees of efficacy in antimicrobial or anticancer assays. These structure-activity relationships provide crucial information for rational drug design, guiding the development of optimized compounds with enhanced therapeutic properties.

Future Research Directions

The continuing exploration of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one and its derivatives presents numerous opportunities for advancing scientific knowledge and practical applications.

Structural Optimization

Structure-based drug design approaches could leverage computational modeling to predict modifications that might enhance desired properties. By analyzing the binding interactions of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one with target proteins, researchers can design derivatives with improved affinity and selectivity.

Additionally, investigation of novel hybrid molecules incorporating this spirocyclic framework with other pharmacologically active moieties could lead to multi-functional compounds addressing complex disease mechanisms through simultaneous modulation of multiple targets.

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